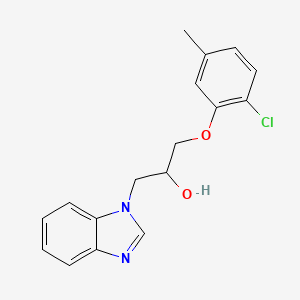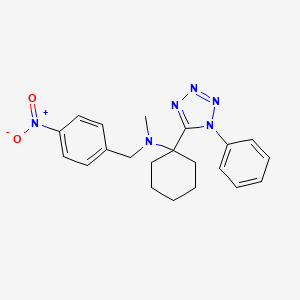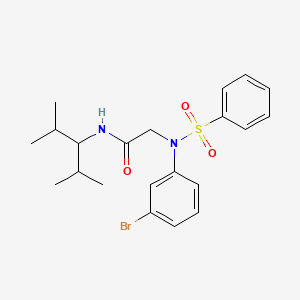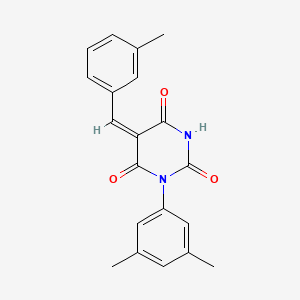
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a beta-adrenergic receptor antagonist that has been shown to have potential uses in the fields of pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol involves its ability to act as a beta-adrenergic receptor antagonist. This means that this compound is able to block the effects of beta-adrenergic signaling pathways, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol are related to its ability to act as a beta-adrenergic receptor antagonist. Specifically, this compound has been shown to have effects on heart rate, blood pressure, and other physiological processes that are regulated by adrenergic signaling pathways.
实验室实验的优点和局限性
The advantages of using 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol in lab experiments include its ability to act as a beta-adrenergic receptor antagonist, which makes it useful in the study of adrenergic signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research involving 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol. Some possible areas of research include:
1. Further studies of the biochemical and physiological effects of this compound, including its effects on different adrenergic signaling pathways.
2. Development of new compounds based on the structure of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol, with potentially improved properties for use in scientific research.
3. Studies of the potential uses of this compound in the treatment of diseases or conditions that are related to adrenergic signaling pathways, such as heart disease or asthma.
4. Studies of the potential toxicity of this compound and the development of new methods for handling and storing it safely in the lab.
合成方法
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol involves the reaction of 2-chloro-5-methylphenol with benzimidazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with epichlorohydrin to form the final product.
科学研究应用
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol has been studied for its potential uses in scientific research. It has been shown to have potential applications in the fields of pharmacology, biochemistry, and physiology. Specifically, this compound has been studied for its ability to act as a beta-adrenergic receptor antagonist, which makes it useful in the study of adrenergic signaling pathways.
属性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-7-14(18)17(8-12)22-10-13(21)9-20-11-19-15-4-2-3-5-16(15)20/h2-8,11,13,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXNISTKPFTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)


![2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)
